Z-Tyr-NH2
CAS No.: 19898-39-6
Cat. No.: VC21545069
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19898-39-6 |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22) |
| Standard InChI Key | DJPCVJYIWLEUBO-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Definition and Nomenclature
Z-Tyr-NH2, with the Chemical Abstracts Service (CAS) registry number 19898-39-6, is formally known by its International Union of Pure and Applied Chemistry (IUPAC) name: benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate. This compound represents a protected form of tyrosine, with the amino group protected by a benzyloxycarbonyl (Z) group and the carboxyl terminus converted to an amide. The compound is also recognized by several synonyms in scientific literature:
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N-Carbobenzyloxy-L-tyrosinamide
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Cbz-L-Tyr-NH2
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Benzyloxycarbonyl-tyrosinamide
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Carbobenzyloxytyramine
The Z (benzyloxycarbonyl) protection strategy is fundamental to peptide chemistry, providing selective protection of the amino functionality while allowing controlled reactivity at other positions of the amino acid.
Structural Features and Properties
The structural formula of Z-Tyr-NH2 reflects its composition of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, yielding a molecular formula of C17H18N2O4. The compound possesses a molecular weight of 314.34 g/mol, making it a medium-sized molecule typical of protected amino acid derivatives.
Table 1: Physical and Chemical Properties of Z-Tyr-NH2
The compound's relatively high boiling and flash points indicate its thermal stability, while its LogP value suggests moderate lipophilicity, relevant for its behavior in biological systems and during chemical manipulations.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of Z-Tyr-NH2 typically involves standard peptide chemistry methodologies, starting with L-tyrosine. The general approach follows a protection-functionalization sequence:
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Protection of the α-amino group with benzyloxycarbonyl (Z) chloride under basic conditions
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Activation of the carboxylic acid functionality
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Conversion to the amide through reaction with ammonia or ammonium salts
This synthetic strategy is aligned with established procedures in amino acid chemistry, where selective protection and activation are crucial for maintaining stereochemical integrity and functional group compatibility .
Protection Chemistry Significance
The Z-protection group in Z-Tyr-NH2 serves a critical role in peptide synthesis by preventing the amino group from participating in unwanted reactions during peptide elongation processes. This protection is essential for maintaining the integrity of the peptide chain and ensuring the correct sequence of amino acids. The Z-group can be selectively removed under mild conditions (typically catalytic hydrogenation), allowing for orthogonal protection strategies in complex peptide synthesis.
Applications in Research and Development
Role in Peptide Synthesis
Z-Tyr-NH2 is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The presence of the Z-protection group makes it especially valuable in synthetic strategies requiring orthogonal protection-deprotection sequences. In SPPS, Z-Tyr-NH2 can be incorporated at specific positions in a growing peptide chain, particularly when:
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Terminal amide functionality is required
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Tyrosine hydroxyl group participation is needed in subsequent reactions
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Selective deprotection strategies are planned
Research findings indicate that Z-Tyr-NH2 has been utilized in the synthesis of various biologically active peptides designed for therapeutic, diagnostic, and research applications.
Biological Research Context
Current Research Trends and Future Directions
Contemporary Research Applications
Current research involving Z-Tyr-NH2 focuses primarily on its role in synthesizing peptides with specific biological activities. The compound's utility extends to various applications in:
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Development of receptor-specific ligands
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Creation of enzyme inhibitors
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Design of peptide-based imaging agents
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Synthesis of peptidomimetics with enhanced pharmacokinetic properties
These research directions highlight the continued relevance of Z-Tyr-NH2 in modern chemical biology and medicinal chemistry.
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